

An In-depth Technical Guide to 1,4-Dibromoisoquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,4-Dibromoisoquinoline**

Cat. No.: **B189537**

[Get Quote](#)

This technical guide provides a comprehensive overview of **1,4-dibromoisoquinoline**, a key intermediate in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Core Properties of 1,4-Dibromoisoquinoline

1,4-Dibromoisoquinoline is a halogenated derivative of isoquinoline. Its chemical structure and properties make it a versatile building block in the synthesis of more complex molecules.

Quantitative Data Summary

The key quantitative data for **1,4-dibromoisoquinoline** are summarized in the table below for easy reference.

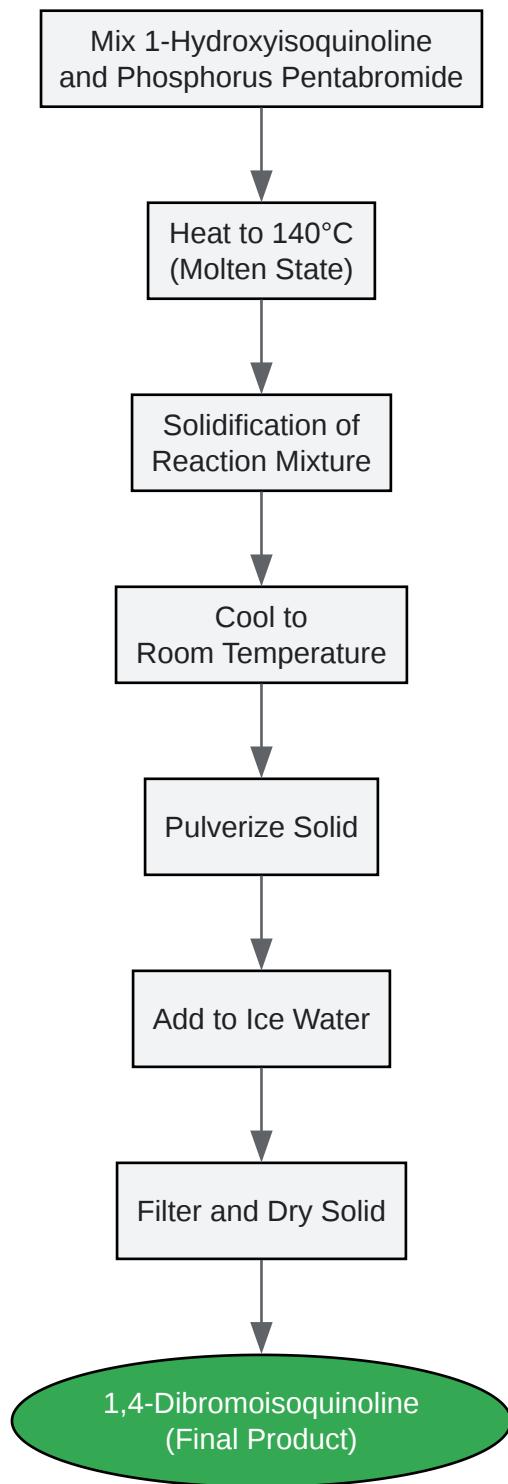
Property	Value	Source
Molecular Weight	286.95 g/mol	[1] [2]
Molecular Formula	C ₉ H ₅ Br ₂ N	[1]
CAS Number	51206-40-7	[1] [2] [3]
Melting Point	94-96 °C	[3]

Synthesis and Experimental Protocols

The synthesis of **1,4-dibromoisoquinoline** can be achieved through various methods. Below are detailed protocols for two distinct synthetic routes.

Protocol 1: Synthesis from 1-Hydroxyisoquinoline

This protocol describes the synthesis of **1,4-dibromoisoquinoline** from 1-hydroxyisoquinoline using phosphorus pentabromide.[3]


Materials:

- 1-Hydroxyisoquinoline
- Phosphorus pentabromide (PBr_5)
- Ice water

Procedure:

- In a suitable reaction vessel, mix 2.90 g (19.07 mmol) of 1-hydroxyisoquinoline with 14.40 g (33.68 mmol) of phosphorus pentabromide.
- Heat the mixture to 140 °C until a molten state is achieved. The reaction mixture will turn into a red liquid.
- Maintain the temperature. After approximately 10 minutes, the reaction mixture will solidify.
- Allow the solidified mixture to cool to room temperature.
- Pulverize the solid reaction mixture.
- Slowly add the pulverized solid to ice water.
- Collect the resulting solid product by filtration.
- Dry the product in the air to obtain **1,4-dibromoisoquinoline**.

This method results in a high yield of the final product.[3]

[Click to download full resolution via product page](#)**Synthesis of 1,4-Dibromoisoquinoline Workflow**

Protocol 2: Palladium-Catalyzed Electrocyclic Reaction

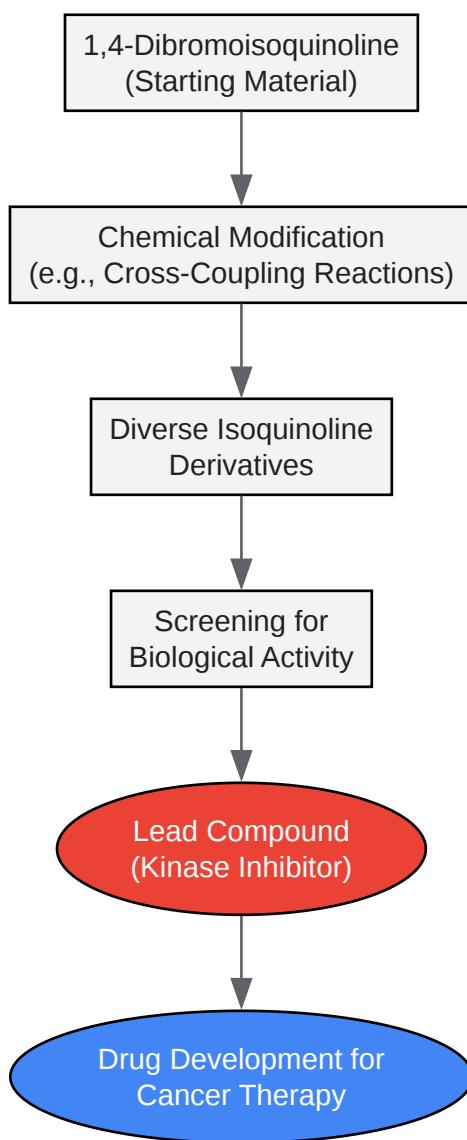
This protocol outlines a selective synthesis of 4-bromoisoquinolines from 2-alkynyl benzyl azides.^[4]

Materials:

- 2-Alkynyl benzyl azide (substrate)
- Palladium(II) bromide (PdBr_2)
- Copper(II) bromide (CuBr_2)
- Lithium bromide (LiBr)
- Acetonitrile (MeCN)

Procedure:

- In a reaction vessel, dissolve the 2-alkynyl benzyl azide substrate in acetonitrile.
- Add PdBr_2 (catalyst), CuBr_2 (co-catalyst), and LiBr (additive) to the solution.
- Heat the reaction mixture to 80 °C.
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).
- Upon completion, cool the reaction mixture and proceed with standard workup and purification procedures, such as extraction and column chromatography, to isolate the 4-bromoisoquinoline product.


This method is noted for its selectivity in introducing a bromine atom at the 4-position of the isoquinoline ring.^[4]

Applications in Drug Discovery and Development

1,4-Dibromoisoquinoline serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its derivatives are of particular interest in medicinal chemistry.

Role as a Building Block for Kinase Inhibitors

Isoquinoline and its derivatives have been identified as important scaffolds in the development of various therapeutic agents. Specifically, brominated isoquinolines are utilized as intermediates in the synthesis of kinase inhibitors for cancer treatment.^[5] The bromine atoms on the isoquinoline ring provide reactive sites for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships.

[Click to download full resolution via product page](#)

Role of **1,4-Dibromoisoquinoline** in Drug Discovery

Spectroscopic Data Acquisition

A comprehensive understanding of the structural and electronic properties of **1,4-dibromoisoquinoline** is essential for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the identity and purity of the compound.

General Experimental Protocol for Spectroscopic Analysis

The following are generalized protocols for obtaining spectroscopic data for **1,4-dibromoisoquinoline**.

- ¹H NMR Spectroscopy:
 - Dissolve a small sample of **1,4-dibromoisoquinoline** in a suitable deuterated solvent (e.g., CDCl₃).
 - Acquire the proton spectrum using a standard pulse sequence.
 - Set the spectral width to approximately 12-16 ppm.
 - Average a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Use a relaxation delay of 1-2 seconds.
- ¹³C NMR Spectroscopy:
 - Use the same sample prepared for ¹H NMR.
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to approximately 200-220 ppm.
- Infrared (IR) Spectroscopy:
 - Obtain the IR spectrum of a solid sample using an ATR-FTIR spectrometer.
 - Record the spectrum over a range of 4000-400 cm⁻¹.

- Identify characteristic peaks corresponding to functional groups present in the molecule.
- Mass Spectrometry (MS):
 - Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI or EI).
 - Determine the molecular weight from the molecular ion peak.
 - Analyze the fragmentation pattern to confirm the structure.

Detailed spectroscopic data for **1,4-dibromoisoquinoline** can be found in public databases such as PubChem.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Dibromoisoquinoline | C9H5Br2N | CID 640981 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. cenmed.com [cenmed.com]
- 3. 1,4-DIBROMOISOQUINOLINE | 51206-40-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromo-7-nitroisoquinoline [myskinrecipes.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,4-Dibromoisoquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189537#molecular-weight-of-1-4-dibromoisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com